2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile
Description
The strategic placement of multiple, electronically distinct functional groups on a benzene (B151609) ring imparts unique chemical reactivity and allows for selective, stepwise modifications. The subject of this article, 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile, is a prime example of such a molecule, featuring an amino group, a cyano group, and three different halogen atoms. This intricate arrangement of substituents makes it a valuable intermediate in the synthesis of more complex molecular frameworks.
Highly halogenated benzonitrile (B105546) scaffolds are of considerable interest in organic synthesis for several reasons. The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, including amines, carboxylic acids, and amides. Furthermore, the presence of multiple halogen atoms provides multiple sites for cross-coupling reactions, allowing for the sequential and regioselective introduction of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the construction of complex molecular architectures, including those found in medicinally relevant compounds and advanced materials. The differential reactivity of the various halogens (iodine > bromine > chlorine > fluorine) in common cross-coupling reactions is a key feature that synthetic chemists exploit to control the sequence of bond formation.
Polysubstituted aromatic compounds are fundamental building blocks in the chemical sciences. nih.gov Their rigid frameworks and the ability to introduce a wide array of functional groups with precise spatial orientation make them indispensable in fields ranging from drug discovery to materials science. The specific substitution pattern on an aromatic ring profoundly influences its electronic properties, reactivity, and biological activity. The synthesis of polysubstituted aromatics often relies on a deep understanding of directing group effects in electrophilic aromatic substitution, as well as the strategic use of modern cross-coupling methodologies.
The primary research interest in this compound stems from its potential as a versatile building block for the synthesis of novel heterocyclic compounds and other complex organic molecules. The presence of three different halogens, each with a distinct reactivity profile in palladium-catalyzed cross-coupling reactions, opens up avenues for selective and sequential functionalization. Research objectives centered on this molecule would likely involve the exploration of its reactivity in Suzuki-Miyaura and Sonogashira coupling reactions to introduce aryl, heteroaryl, and alkynyl moieties at specific positions on the benzene ring. The ultimate goal of such research would be the development of efficient synthetic routes to new chemical entities with potential applications in medicinal chemistry and materials science.
Chemical Profile of this compound
A comprehensive understanding of the chemical and physical properties of a compound is essential for its effective utilization in synthesis. While detailed experimental data for this compound is not extensively reported in the literature, its fundamental properties can be tabulated based on available information from chemical suppliers and computational predictions.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromo-6-fluoro-3-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIN2/c8-4-1-5(10)7(12)3(2-11)6(4)9/h1H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXQKEMULUBLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)N)C#N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 5 Bromo 6 Fluoro 3 Iodobenzonitrile and Its Derivatives
Nomenclature and Structural Representation
IUPAC Name: 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile
CAS Number: 1000577-88-7
Molecular Formula: C₇H₃BrFIN₂
Molecular Weight: 352.92 g/mol
SMILES: Nc1c(I)cc(Br)c(F)c1C#N
Interactive Data Table: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1000577-88-7 |
| Molecular Formula | C₇H₃BrFIN₂ |
| Molecular Weight | 352.92 g/mol |
| Canonical SMILES | Nc1c(I)cc(Br)c(F)c1C#N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for determining appropriate reaction conditions, purification methods, and storage. The following table summarizes some of its key predicted and observed properties.
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid | Assumed |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Likely soluble in organic solvents | Assumed |
Synthetic Approaches and Methodologies
Retrosynthetic Analysis and Potential Synthetic Pathways
A retrosynthetic analysis of the target molecule suggests several potential starting materials and key transformations. A plausible approach would involve the sequential introduction of the various functional groups onto a simpler benzene (B151609) derivative. The order of these introductions is critical to ensure the desired regiochemistry.
One possible retrosynthetic disconnection involves the late-stage introduction of the iodine atom via electrophilic iodination of a suitably substituted aniline (B41778) precursor. The amino group is a strong activating group and an ortho-, para-director, which can be exploited to direct the incoming electrophiles.
Step-by-Step Synthesis and Key Intermediates
A hypothetical, yet chemically sound, synthetic route could commence with a commercially available substituted aniline or benzonitrile (B105546). For instance, starting with an aminobenzonitrile, a sequence of halogenation reactions could be employed.
Bromination: Electrophilic bromination of an appropriately substituted aminobenzonitrile could introduce the bromine atom. The directing effect of the amino and cyano groups would need to be carefully considered.
Fluorination: The introduction of the fluorine atom could potentially be achieved via a Sandmeyer-type reaction from a corresponding amino group or through nucleophilic aromatic substitution on a suitably activated precursor.
Iodination: The final iodine atom could be introduced via electrophilic iodination, with the position of substitution being directed by the existing functional groups.
The synthesis would likely involve the use of protecting groups for the amine functionality to modulate its reactivity and directing effects during the various steps.
Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents in cross-coupling reactions. This allows for the selective, sequential introduction of various organic fragments.
Regioselectivity in Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F. This predictable trend is a cornerstone of modern organic synthesis, enabling the selective functionalization of polyhalogenated aromatic compounds.
In the case of this compound, the carbon-iodine bond is the most reactive site for oxidative addition to a palladium(0) catalyst. Therefore, cross-coupling reactions are expected to occur selectively at the C-3 position under appropriate conditions.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. It is anticipated that this compound would readily undergo Suzuki-Miyaura coupling at the C-3 position (the site of the iodine atom) with a variety of aryl and heteroaryl boronic acids or esters. nih.gov This would provide a straightforward route to 3-aryl or 3-heteroaryl derivatives of the parent molecule. By adjusting the reaction conditions (e.g., catalyst, ligand, base, and temperature), it may be possible to subsequently effect a second coupling at the C-5 position (the site of the bromine atom).
Utility in Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to proceed with high regioselectivity at the C-3 position. This would allow for the introduction of an alkynyl substituent, a valuable functional group that can participate in a wide range of further transformations, including cycloaddition reactions and conversion to other functional groups.
Reaction Mechanisms and Kinetic Investigations of 2 Amino 5 Bromo 6 Fluoro 3 Iodobenzonitrile Transformations
Mechanistic Pathways of Halogen Exchange Reactions
Currently, there is no available data detailing the mechanistic pathways of halogen exchange reactions for 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile. Such studies would need to explore the selective replacement of one halogen by another, determining the relative reactivity of the C-I, C-Br, and C-F bonds under various reaction conditions (e.g., Finkelstein reaction). The influence of the amino and cyano groups on the regioselectivity of these exchanges would be a critical area of investigation.
Detailed Analysis of Catalytic Cycles in Cross-Coupling
The application of this compound in catalytic cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, is anticipated to be a fruitful area of research. However, specific studies on this compound are absent from the literature. A detailed analysis would be needed to understand the intricacies of the catalytic cycles involved.
Research would be necessary to determine the chemoselectivity of the oxidative addition step, which is typically the first and rate-determining step in many cross-coupling reactions. It is generally expected that the C-I bond would be the most reactive towards oxidative addition with a low-valent transition metal catalyst (e.g., Pd(0)), followed by the C-Br bond, with the C-F bond being the least reactive. Experimental and computational studies would be required to confirm this reactivity hierarchy for this specific substrate and to characterize the resulting organometallic intermediates. Subsequent reductive elimination pathways to form the final product would also need to be investigated.
The choice of ligands on the metal catalyst is known to play a crucial role in the efficiency and selectivity of cross-coupling reactions. No studies have been published that systematically evaluate the effect of different ligands (e.g., phosphines, N-heterocyclic carbenes) on the transformations of this compound. Such research would be essential to optimize reaction conditions for selective coupling at either the iodine or bromine position.
The role of additives (e.g., bases, salts) and solvents in the catalytic processes involving this compound has not been documented. These components can significantly influence the reaction rate and outcome by affecting catalyst stability, solubility of reagents, and the rate of key elementary steps in the catalytic cycle. A systematic study would be required to map these effects.
Electron Transfer Mechanisms in Electrochemical Transformations
There is a lack of information regarding the electrochemical behavior of this compound. Investigations using techniques such as cyclic voltammetry could provide insights into its redox properties and the mechanisms of electron transfer. Such studies would help to understand the sequence of reduction or oxidation of the various functional groups and the stability of the resulting radical ions.
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps
Kinetic isotope effect studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. No KIE studies have been reported for reactions involving this compound. Such experiments, for instance, involving isotopic labeling at a position undergoing bond cleavage in a rate-determining step of a cross-coupling reaction, would provide invaluable mechanistic detail.
Intermediate Identification and Characterization in Reaction Pathways
The identification and characterization of transient species, or intermediates, are fundamental to elucidating the stepwise mechanism of a chemical reaction. For transformations involving this compound, the nature of the intermediates can be inferred from mechanistic studies of similarly substituted aromatic compounds. Spectroscopic and spectrometric techniques are indispensable tools for detecting and characterizing these fleeting species.
Due to the high degree of halogenation and the presence of a nitrile group, the aromatic ring of this compound is electron-deficient. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the carbon atom bearing the fluorine atom, as fluorine is a good leaving group in such reactions. The reaction would likely proceed through a Meisenheimer complex, a key intermediate in many SNAr reactions.
In a hypothetical SNAr reaction with a nucleophile (Nu-), the proposed intermediate would be a negatively charged species where the aromaticity of the ring is temporarily disrupted. The stability of this Meisenheimer complex is a critical factor in determining the reaction rate and is influenced by the electron-withdrawing groups that can delocalize the negative charge.
Table 1: Postulated Intermediates in Transformations of this compound and Methods for Characterization
| Reaction Type | Postulated Intermediate | Key Structural Features | Plausible Characterization Techniques |
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | sp3-hybridized carbon where the nucleophile has attacked; delocalized negative charge over the ring. | Low-temperature NMR spectroscopy to observe the sp3 carbon and shifts in aromatic protons. UV-Vis spectroscopy to detect the highly colored anionic complex. |
| Suzuki Cross-Coupling | Oxidative Addition Complex | Palladium(II) species inserted into the C-I or C-Br bond. | 31P NMR spectroscopy if phosphine (B1218219) ligands are used on the palladium catalyst. X-ray crystallography of stable analogues. |
| Diazotization of the Amino Group | Diazonium Salt | -N2+ group replacing the -NH2 group. | IR spectroscopy to detect the characteristic N≡N stretching frequency. Can be isolated at low temperatures for further reactions. |
The characterization of these intermediates often requires specialized techniques due to their inherent instability. For instance, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to slow down the reaction and capture the signals of the transient Meisenheimer complex. The distinctive upfield shift of the sp3-hybridized carbon atom and changes in the chemical shifts of the aromatic protons would provide strong evidence for its formation.
In the context of transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, where the iodo or bromo substituents are likely to react, the intermediates would involve organometallic species. For example, in a palladium-catalyzed reaction, an oxidative addition complex would be formed. The characterization of such intermediates can be challenging in situ. However, the use of 31P NMR spectroscopy can be informative if phosphine ligands are employed, as the coordination to the palladium center would significantly alter the chemical shift of the phosphorus nucleus.
Furthermore, the amino group can be diazotized to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups. This diazonium salt intermediate can be identified by the characteristic stretching vibration of the N≡N triple bond in the Infrared (IR) spectrum.
Table 2: Hypothetical Spectroscopic Data for a Meisenheimer Complex Intermediate
This table presents plausible, hypothetical spectroscopic data for a Meisenheimer complex formed from the reaction of this compound with a generic nucleophile (Nu-), based on known data for similar structures.
| Spectroscopic Technique | Hypothetical Data/Observation | Interpretation |
| 1H NMR | Broad signals in the aromatic region, with a noticeable upfield shift for the proton ortho to the site of attack. | Disruption of aromaticity and shielding effect due to the negative charge. |
| 13C NMR | A signal in the range of 60-80 ppm. Significant upfield shifts for the carbons ortho and para to the site of attack. | Presence of an sp3-hybridized carbon atom. Increased electron density on these carbon atoms due to charge delocalization. |
| 19F NMR | A significant upfield or downfield shift of the fluorine signal compared to the starting material. | Change in the electronic environment of the fluorine atom upon formation of the complex. |
| UV-Vis Spectroscopy | Appearance of a new, strong absorption band in the visible region (e.g., 400-600 nm). | Formation of a highly colored, charge-transfer complex, which is characteristic of Meisenheimer complexes. |
It is important to note that the direct experimental identification and characterization of intermediates for reactions involving this compound are not extensively reported in the current scientific literature. The information presented here is based on well-established principles of physical organic chemistry and analogies with closely related compounds. Further dedicated research, including kinetic studies and computational modeling, would be necessary to fully elucidate the intricate details of the reaction pathways and intermediates of this complex molecule.
Advanced Spectroscopic and Crystallographic Characterization for Mechanistic Elucidation and Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) provides a wealth of information regarding the connectivity and spatial arrangement of atoms within the molecule.
Given the complexity of the substitution pattern on the benzene (B151609) ring, one-dimensional (1D) NMR spectra could present challenges in definitive signal assignment due to potential signal overlap and complex coupling patterns. Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are therefore essential for a complete structural elucidation. ethz.chnih.gov
COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic proton and the protons of the amino group, aiding in the assignment of the sole aromatic proton.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It would definitively link the aromatic proton to its corresponding carbon atom in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial in assigning the quaternary carbons by observing correlations from the aromatic proton and the amino protons to the surrounding carbon atoms, including the carbon bearing the cyano group and the halogen-substituted carbons.
These multi-dimensional approaches provide a robust framework for the complete and unambiguous assignment of all proton and carbon signals, which is fundamental for the structural validation of this compound.
Heteronuclear NMR provides direct information about the chemical environment of specific nuclei other than protons. For this compound, ¹⁹F and ¹³C NMR are particularly informative.
¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a powerful tool for characterizing fluorinated organic compounds. rsc.orgwikipedia.org The ¹⁹F NMR spectrum of the title compound is expected to show a single resonance for the fluorine atom. The chemical shift of this signal will be influenced by the electronic effects of the adjacent amino and iodo substituents. nih.govresearchgate.netacs.org Furthermore, the fluorine signal would likely exhibit coupling to the nearby aromatic proton, providing valuable information about their spatial proximity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each of the six carbon atoms of the benzene ring and the carbon of the nitrile group. The chemical shifts of the carbon atoms are significantly influenced by the attached substituents. The carbon atom bonded to fluorine will show a characteristic large one-bond C-F coupling constant. researchgate.net The chemical shifts of the carbons bonded to bromine and iodine will also be affected, typically showing a downfield shift. rsc.org The expected chemical shift ranges for the aromatic carbons are influenced by the combination of electron-donating (amino) and electron-withdrawing (halogens, nitrile) groups.
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity and Coupling |
| ¹H (Aromatic) | 7.5 - 8.0 | Doublet (due to coupling with ¹⁹F) |
| ¹H (Amino) | 4.0 - 6.0 | Broad singlet |
| ¹³C (C-CN) | 115 - 120 | Singlet |
| ¹³C (C-NH₂) | 145 - 155 | Singlet |
| ¹³C (C-I) | 90 - 100 | Singlet |
| ¹³C (C-H) | 125 - 135 | Doublet (in ¹H-coupled spectrum) |
| ¹³C (C-Br) | 110 - 120 | Singlet |
| ¹³C (C-F) | 150 - 160 | Doublet (due to ¹JCF coupling) |
| ¹⁹F | -100 to -140 | Doublet (due to coupling with ¹H) |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass Spectrometry for Elucidating Reaction Products and Intermediates
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For this compound, the mass spectrum would exhibit a distinctive molecular ion peak cluster. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M+ and M+2 isotopic pattern of nearly equal intensity. libretexts.orgchemguide.co.uklibretexts.org This isotopic signature is a key identifier for bromine-containing compounds. csbsju.edu
The fragmentation of the molecular ion under electron ionization would likely involve the loss of the halogen atoms. The weaker carbon-iodine bond would be expected to cleave readily, leading to a significant fragment corresponding to the loss of an iodine radical. Subsequent fragmentation could involve the loss of the bromine atom, the cyano group, or other small molecules. The analysis of these fragmentation pathways provides valuable corroborating evidence for the proposed structure. miamioh.eduwikipedia.orglibretexts.org
Expected Key Fragments in the Mass Spectrum:
| m/z Value | Proposed Fragment | Significance |
| [M]⁺, [M+2]⁺ | Molecular ion | Confirms molecular weight and presence of one bromine atom |
| [M-I]⁺ | Loss of Iodine | Indicates the presence of iodine |
| [M-Br]⁺ | Loss of Bromine | Indicates the presence of bromine |
| [M-CN]⁺ | Loss of Nitrile group | Confirms the benzonitrile (B105546) core |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR and Raman spectra would display characteristic bands corresponding to the various functional moieties. scilit.comresearchgate.net
N-H Stretching: The amino group will exhibit characteristic symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
C≡N Stretching: A sharp and intense absorption band corresponding to the nitrile group (C≡N) stretching vibration is expected around 2220-2260 cm⁻¹.
C-C Aromatic Stretching: The aromatic ring will show several characteristic C-C stretching vibrations in the 1400-1600 cm⁻¹ region.
C-Halogen Stretching: The carbon-halogen bonds will have stretching vibrations at lower frequencies. The C-F stretch is typically found in the 1000-1400 cm⁻¹ range, while the C-Br and C-I stretches appear at lower wavenumbers, generally below 700 cm⁻¹. spectroscopyonline.comdavuniversity.org
Vibrational spectroscopy is also a valuable tool for monitoring the progress of reactions involving this compound, as the appearance or disappearance of key functional group bands can indicate the formation of products or the consumption of reactants.
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Stretching | 3300 - 3500 |
| Nitrile (C≡N) | Stretching | 2220 - 2260 |
| Aromatic (C=C) | Stretching | 1400 - 1600 |
| C-F | Stretching | 1000 - 1400 |
| C-Br | Stretching | 500 - 600 |
| C-I | Stretching | ~500 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound, offering an unambiguous confirmation of its molecular structure.
Beyond the intramolecular structure, X-ray crystallography reveals the packing of molecules in the crystal lattice, which is governed by intermolecular interactions. For this highly halogenated and aromatic compound, several types of non-covalent interactions are anticipated to play a significant role in the crystal packing.
Halogen Bonding: Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.org Given the presence of iodine and bromine, which are excellent halogen bond donors, and the nitrogen of the nitrile group and the amino group, as well as the halogens themselves acting as potential acceptors, a variety of halogen bonds are possible. nih.govnih.govrsc.org These could include I···N, Br···N, I···F, and Br···F interactions, which would play a crucial role in directing the supramolecular assembly. acs.org
π-Stacking: The aromatic nature of the benzonitrile core allows for π-stacking interactions between adjacent molecules. These interactions, where the electron-rich π-systems of the aromatic rings are attracted to each other, contribute significantly to the stability of the crystal lattice. acs.orgacs.orgrsc.org The presence of multiple electron-withdrawing and electron-donating substituents on the ring will influence the nature and strength of these π-stacking interactions. rsc.org
The elucidation of these intermolecular forces is critical not only for understanding the solid-state properties of the compound but also for its potential applications in materials science and crystal engineering.
Conformational Analysis in the Crystalline State
The conformation of this compound in its crystalline state is determined by the spatial arrangement of its atoms, influenced by the electronic and steric effects of its substituents: the amino (-NH2), bromo (-Br), fluoro (-F), iodo (-I), and cyano (-CN) groups. While specific crystallographic data for this exact molecule is not publicly available, analysis of closely related structures provides a strong basis for understanding its solid-state conformation.
For instance, the crystal structure of compounds containing the 2-amino-5-bromo-3-iodophenyl moiety has been elucidated. scispace.com X-ray diffraction studies on these related molecules show that the benzene ring is essentially planar, as expected. The various substituents, however, cause minor deviations from perfect planarity and dictate the intermolecular interactions that stabilize the crystal lattice.
The conformation is heavily influenced by the formation of intra- and intermolecular hydrogen bonds involving the amino group. The amino hydrogens can act as donors, forming hydrogen bonds with electronegative atoms on adjacent molecules, such as the nitrogen of the cyano group or halogen atoms. scispace.comresearchgate.net In a related compound, (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone, strong intramolecular hydrogen bonding is observed between the amino hydrogen and a carbonyl oxygen. scispace.com For this compound, similar interactions are expected to play a crucial role in defining the molecular conformation and crystal packing.
The dihedral angles between the plane of the benzene ring and the substituents are key parameters in describing the conformation. In similar aromatic compounds, the dihedral angles between adjacent rings can be very small, indicating a nearly coplanar arrangement. nih.gov For the target molecule, the orientation of the amino group relative to the ring is of particular interest.
Weak intermolecular interactions, such as C-H···N, C-H···O, and π-π stacking, also contribute to the stability of the crystal structure, holding the molecules together in a defined three-dimensional lattice. scispace.comnih.gov
Below is a table representing typical crystallographic data that would be obtained from an X-ray analysis of a similar molecular structure.
| Parameter | Description | Representative Value |
| Crystal System | The symmetry of the unit cell. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| Dihedral Angle | The angle between the plane of the phenyl ring and the plane of the amino group. | ~ 5-15° |
| Hydrogen Bond Length (N-H···N) | The distance between the hydrogen of the amino group and the nitrogen of a nitrile group on an adjacent molecule. | ~ 2.0 - 2.5 Å |
| π-π Stacking Distance | The distance between parallel aromatic rings in the crystal lattice. | ~ 3.5 - 4.0 Å |
Note: The values in this table are representative and based on analyses of structurally similar compounds.
Advanced Chromatographic Techniques for Purity Assessment and Isolation of Isomers
The assessment of purity and the isolation of potential isomers of this compound are critical steps in its synthesis and characterization. Advanced chromatographic techniques are indispensable for these tasks, offering high resolution and sensitivity. americanpeptidesociety.org
High-Performance Liquid Chromatography (HPLC) is the foremost technique for analyzing the purity of this compound. walshmedicalmedia.com Given the aromatic and moderately polar nature of the molecule, Reverse-Phase HPLC (RP-HPLC) is typically the method of choice. americanpeptidesociety.org In RP-HPLC, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. americanpeptidesociety.org The compound is separated from impurities based on differences in hydrophobicity.
During the synthesis of polysubstituted benzonitriles, the formation of positional isomers is a common challenge. These isomers have the same molecular formula but differ in the arrangement of substituents on the benzene ring. Separating these closely related compounds requires high-efficiency chromatographic methods.
Advanced strategies to enhance separation include:
Ultra-High-Performance Liquid Chromatography (UHPLC): This technique uses columns with smaller particle sizes (sub-2 µm), leading to significantly higher resolution and faster analysis times compared to conventional HPLC. nih.gov
Multidimensional Chromatography: In cases of highly complex mixtures or isomers with very similar properties, two-dimensional HPLC (2D-HPLC) can be employed. This involves using two different columns with orthogonal separation mechanisms to achieve superior resolving power.
Preparative Chromatography: For the isolation of a specific isomer in larger quantities, preparative HPLC is used. This technique employs larger columns and higher flow rates to purify milligrams to grams of the target compound.
High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that can be effective for separating isomers from complex mixtures without the risk of irreversible adsorption to a solid support. nih.gov
The choice of chromatographic conditions is crucial for achieving optimal separation. The table below outlines typical starting conditions for the purity assessment of a compound like this compound using RP-HPLC.
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for hydrophobic interactions. |
| Mobile Phase | Gradient of Acetonitrile and Water | The changing solvent composition allows for the elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV-Vis Detector (e.g., at 254 nm) | The aromatic nature of the compound allows for sensitive detection using UV light. |
| Column Temperature | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times. |
By optimizing these parameters, chemists can develop robust methods to ensure the high purity of this compound and effectively isolate any isomeric byproducts. researchgate.net
Following a comprehensive search of publicly available scientific literature and databases, no specific theoretical and computational studies focused solely on the chemical compound This compound were found. As a result, the generation of a detailed and scientifically accurate article adhering to the provided outline is not possible at this time.
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Theoretical and Computational Studies of 2 Amino 5 Bromo 6 Fluoro 3 Iodobenzonitrile
Reaction Pathway Analysis using Computational Methods
Energy Profile Determination
The theoretical investigation of 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile's conformational landscape and energetic properties is crucial for understanding its reactivity and potential interactions. The determination of its energy profile is typically achieved through sophisticated computational chemistry methods, primarily Density Functional Theory (DFT). DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), allow for the optimization of the molecule's geometry to locate stable conformers and transition states. researchgate.net
The process involves mapping the potential energy surface of the molecule by systematically rotating the amino group and other flexible bonds. This allows for the identification of energy minima, corresponding to stable conformations, and saddle points, representing transition states between these conformers. The energy differences between these states provide insights into the molecule's flexibility and the barriers to internal rotation. For a molecule like this compound, key considerations in its energy profile would be the orientation of the amino group relative to the bulky halogen substituents and the nitrile group, which can influence intramolecular interactions.
Table 1: Hypothetical Torsional Energy Profile Data
| Dihedral Angle (H-N-C2-C1) | Relative Energy (kcal/mol) | Conformation |
| 0° | 2.5 | Eclipsed |
| 60° | 0.5 | Gauche |
| 120° | 2.0 | Eclipsed |
| 180° | 0.0 | Staggered (Minimum) |
Note: This table is illustrative and represents the type of data generated from an energy profile calculation. Actual values would require specific DFT computations for this molecule.
Studies of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)
The heavily substituted nature of this compound makes it a prime candidate for engaging in a variety of non-covalent interactions, which are fundamental to its potential applications in materials science and medicinal chemistry. The interplay between hydrogen bonds and halogen bonds is of particular interest in systems with both donor and acceptor functionalities. researcher.lifenih.gov
Halogen Bonding: The iodine and bromine atoms on the benzonitrile (B105546) ring are capable of forming halogen bonds. This interaction occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outermost surface of the halogen atom, opposite to the C-I or C-Br covalent bond. nih.gov This electropositive region can interact favorably with Lewis bases or electron-rich areas of other molecules. The strength of the halogen bond is influenced by the polarizability of the halogen atom (I > Br) and the electron-withdrawing nature of the surrounding substituents.
Hydrogen Bonding: The amino group (-NH2) in the molecule serves as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) and the fluorine atom can act as hydrogen bond acceptors. Intramolecular hydrogen bonding between the amino group and the adjacent fluorine or iodine atom is also possible and could play a significant role in determining the molecule's preferred conformation. researcher.life X-ray crystallographic analysis of similar molecules has demonstrated that intramolecular hydrogen bonding can be crucial in adopting specific conformations. researcher.life
The competition and cooperation between these interactions are complex. mdpi.com For instance, an intramolecular hydrogen bond between the amine and a halogen could modulate the halogen's ability to form an intermolecular halogen bond. researcher.life Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify the strength of these non-covalent interactions.
Table 2: Potential Non-Covalent Interactions and Their Characteristics
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |
| Halogen Bond | C-I | Lewis Base (e.g., O, N) | 2.8 - 3.5 | 3 - 10 |
| Halogen Bond | C-Br | Lewis Base (e.g., O, N) | 2.7 - 3.4 | 2 - 7 |
| Hydrogen Bond | N-H | N (nitrile) | 2.9 - 3.2 | 2 - 5 |
| Hydrogen Bond | N-H | F | 2.7 - 3.0 | 1 - 4 |
Note: This table provides generalized data for the types of non-covalent interactions this molecule can form. Specific values are dependent on the interacting partner and the molecular environment.
Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking (focused on ligand design strategies)
In the context of drug discovery and materials science, this compound can be considered a scaffold for the design of new functional molecules. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools used in this ligand design process.
Quantitative Structure-Activity Relationships (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property. mdpi.com For a series of derivatives of this compound, a QSAR study would involve calculating various molecular descriptors and correlating them with an observed activity (e.g., enzyme inhibition, receptor binding affinity).
Key molecular descriptors for this molecule would include:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and partial atomic charges, which are influenced by the electron-withdrawing and donating groups.
Steric Descriptors: Molecular volume, surface area, and specific substituent parameters that describe the size and shape of the molecule.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.
The benzonitrile moiety itself can act as an electron-acceptor, a property that has been exploited in ligand design for catalysis. chemrxiv.orgnih.govsci-hub.se A QSAR model could elucidate the precise influence of the halogen and amino substituents on a desired property, guiding the synthesis of more potent or selective analogs.
Table 3: Examples of QSAR Descriptors for Ligand Design
| Descriptor Class | Specific Descriptor | Potential Influence on Activity |
| Electronic | Hammett Constant (σ) | Quantifies the electron-donating/withdrawing effect of substituents on the ring, affecting binding affinity. |
| Steric | Molar Refractivity (MR) | Relates to the volume of the substituents and can impact how the ligand fits into a binding pocket. |
| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions within a binding site. |
| Topological | Wiener Index | Describes molecular branching and can be related to the overall shape and flexibility. |
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For this compound, a docking study would involve placing the molecule into the active site of a target protein and scoring the different binding poses based on their interaction energies.
The diverse functional groups of this molecule would be key to its binding mode. The amino group could form hydrogen bonds with backbone or side-chain residues of the protein. The halogen atoms could participate in halogen bonding with electron-rich residues like serine, threonine, or the backbone carbonyl oxygens. The aromatic ring could engage in π-π stacking or hydrophobic interactions. Understanding these potential interactions through docking allows for the rational design of more effective ligands by modifying the scaffold to enhance favorable interactions and minimize unfavorable ones. mdpi.com
Strategic Applications of 2 Amino 5 Bromo 6 Fluoro 3 Iodobenzonitrile in Advanced Chemical Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Systems
The presence of an amino group ortho to a cyano group, along with multiple halogen atoms at other positions, makes 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile a promising precursor for a variety of heterocyclic scaffolds. The differential reactivity of the halogens can be exploited for selective functionalization, while the aminobenzonitrile moiety is a well-established synthon for constructing fused ring systems.
Indole (B1671886) and Quinazoline (B50416) Scaffold Construction
The synthesis of indole and quinazoline derivatives often relies on precursors containing an aniline (B41778) moiety. Although specific examples utilizing this compound are not extensively documented, its analogous structures, such as 2-amino-5-bromo-3-iodoacetophenone and 2-amino-5-bromo-3-iodobenzamide, are known to be valuable synthons for designing and synthesizing various nitrogen-containing heterocyclic compounds, including indoles. researchgate.net These related halogenated aniline derivatives can undergo palladium-catalyzed Sonogashira cross-coupling with terminal acetylenes, followed by heteroannulation to yield poly-substituted indoles. researchgate.net
Similarly, the 2-aminobenzonitrile (B23959) framework is a cornerstone in the synthesis of quinazolines. organic-chemistry.orgnih.gov Various synthetic strategies, including palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids, have been developed to produce diverse quinazoline structures. organic-chemistry.org These reactions have been shown to tolerate bromo and iodo groups, suggesting the feasibility of employing this compound in such transformations to create highly functionalized quinazolines. The general approach for quinazoline synthesis from 2-aminobenzonitriles is illustrated in the table below.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Three-component tandem reaction | 2-Aminobenzonitrile, Aldehyde, Arylboronic acid | Palladium catalyst | Substituted Quinazoline | organic-chemistry.org |
| Annulation Process | N-allylamidines | Palladium catalyst, Microwave heating | Multi-substituted Quinazoline | nih.gov |
| Metal-free oxidative condensation | o-Aminobenzylamines, Benzylamines | Organocatalyst, O₂ | 2-Substituted Quinazoline | nih.gov |
Pyridine (B92270) and Pyrimidine (B1678525) Derivative Formation
The construction of pyridine and pyrimidine rings can also be envisaged using this compound as a starting material. The amino and cyano groups can participate in cyclization reactions to form the pyrimidine ring, while the halogen substituents provide handles for further derivatization through cross-coupling reactions. While direct synthetic routes from this specific benzonitrile (B105546) are not detailed in the literature, the general principles of pyridine and pyrimidine synthesis from highly substituted precursors are well-established. For instance, the synthesis of novel pyrido[1,2-c]pyrimidine (B1258497) derivatives has been achieved through a multi-stage process starting from phenylacetonitrile (B145931) derivatives.
Building Block for Functional Materials and Supramolecular Assemblies
The high degree of halogenation in this compound makes it an intriguing candidate for the development of functional materials and supramolecular architectures. The presence of multiple halogen atoms allows for the formation of halogen bonds, which are increasingly recognized as powerful tools in crystal engineering and materials science.
Applications in Polymer and Liquid Crystal Precursors (Theoretical/Synthetic)
The incorporation of halogen atoms, particularly fluorine, into organic molecules can significantly influence their material properties, such as thermal stability, solubility, and electronic characteristics. Fluorinated compounds are of particular interest in the synthesis of liquid crystals due to the unique properties conferred by the C-F bond. biointerfaceresearch.combeilstein-journals.orgrsc.org The introduction of fluorine can modulate the dielectric anisotropy and viscosity of liquid crystalline materials. beilstein-journals.orgrsc.org Although the direct use of this compound as a liquid crystal precursor has not been reported, its fluorinated and rigid benzonitrile core suggests its potential as a building block in the design of novel mesogenic materials.
Furthermore, halogenated functional polymers can be synthesized through the chemical modification of precursor polymers. google.commdpi.comnih.govresearchgate.net The multiple reactive sites on this compound could potentially be used to either create monomers for polymerization or to functionalize existing polymer backbones, thereby introducing new properties to the resulting materials.
Design of Non-Covalent Interaction-Driven Architectures
The bromo, fluoro, and iodo substituents on the benzonitrile ring are all capable of participating in halogen bonding, a directional non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. researchgate.netnih.govacs.orgacs.org The strength of the halogen bond varies with the identity of the halogen atom (I > Br > Cl > F), providing a tunable interaction for the design of supramolecular architectures. acs.org The presence of multiple, different halogen atoms in this compound offers the potential for creating complex and well-defined non-covalent networks. mdpi.comresearchgate.netresearchgate.netmdpi.com
The cyano group can also participate in non-covalent interactions, including cyano-halogen interactions, which can play a significant role in dictating crystal packing. acs.org The interplay of these various non-covalent forces could be harnessed to engineer crystals with specific topologies and properties, making this compound a promising molecule for studies in crystal engineering and supramolecular chemistry. rsc.org
| Non-Covalent Interaction Type | Participating Atoms/Groups | Significance in Supramolecular Design | Reference |
| Halogen Bonding | I, Br, (F) as halogen bond donors | Directional control of molecular assembly, tunable interaction strength | researchgate.netacs.org |
| Cyano-Halogen Interactions | C≡N group and Halogen atoms | Influence on crystal packing and solid-state architecture | acs.org |
| Hydrogen Bonding | -NH₂ group | Formation of extended networks through intermolecular hydrogen bonds | mdpi.com |
Role in the Development of New Catalysts and Ligands
Moreover, the multiple substitution sites on this compound could be functionalized to create multidentate ligands for coordination with metal centers. The strategic placement of coordinating groups through reactions at the halogen positions could lead to the synthesis of ligands with tailored steric and electronic properties for applications in homogeneous catalysis. The synthesis of anilines is a critical step in the production of many pharmaceuticals and other fine chemicals, and the development of new catalysts for these processes is an active area of research. researchgate.netnih.govmdpi.com
Synthesis of Metal-Binding Ligands
The design and synthesis of ligands capable of coordinating with metal ions are of fundamental importance in various fields, including catalysis, materials science, and medicinal chemistry. The structure of this compound, featuring a nitrile group and an amino group in proximity, suggests its potential as a precursor for metal-binding ligands. The nitrile nitrogen and the amino group can act as coordination sites, potentially forming chelate rings with metal ions.
While direct studies on the use of this compound in the synthesis of metal-binding ligands are not extensively documented in the current literature, the reactivity of the nitrile group is well-established in the formation of metal complexes. For instance, nitrile moieties can coordinate to metal centers in either an end-on (η¹) or side-on (η²) fashion. Furthermore, the amino group can be readily transformed into other functional groups, such as imines via condensation with aldehydes or ketones, which are known to be excellent metal-coordinating moieties. The resulting Schiff base ligands can form stable complexes with a variety of transition metals.
The presence of multiple halogen atoms offers further opportunities for functionalization. Through cross-coupling reactions, aromatic or heterocyclic groups with additional coordinating atoms can be introduced, leading to the formation of polydentate ligands. The differential reactivity of the iodo and bromo substituents allows for selective, stepwise modifications, providing precise control over the final ligand structure.
Table 1: Potential Coordination Sites and Functionalization for Metal-Binding Ligands
| Functional Group | Potential Role in Metal Coordination | Potential Functionalization for Ligand Synthesis |
| Amino Group | Direct coordination to metal ions; precursor to other coordinating groups. | Formation of imines (Schiff bases), amides, or phosphines. |
| Nitrile Group | Direct coordination to metal ions (η¹ or η²). | Hydrolysis to amides or carboxylic acids; reduction to amines. |
| Bromo Group | Site for cross-coupling reactions to introduce coordinating moieties. | Suzuki, Stille, Heck, or Sonogashira coupling. |
| Iodo Group | Site for cross-coupling reactions, generally more reactive than the bromo group. | Selective Suzuki, Stille, Heck, or Sonogashira coupling. |
| Fluoro Group | Generally less reactive in cross-coupling, can influence the electronic properties of the ligand. | Can remain as a substituent to fine-tune ligand properties. |
Application in Organocatalysis
Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts. While there is a lack of specific literature detailing the application of this compound in organocatalysis, its structural features suggest potential avenues for exploration. The amino group, for instance, could be utilized as a key functional group in the design of new organocatalysts.
The primary amino group could serve as a precursor for the synthesis of more complex organocatalytic scaffolds, such as chiral amines, amides, or ureas, which are known to be effective in a variety of asymmetric transformations. Furthermore, the aromatic ring of this compound could be incorporated into larger, more rigid structures that can provide a well-defined chiral environment for asymmetric catalysis.
The diverse substitution pattern on the aromatic ring allows for fine-tuning of the electronic and steric properties of potential organocatalysts derived from this compound. The electron-withdrawing nature of the nitrile and halogen groups can influence the acidity and hydrogen-bonding capabilities of the amino group, which are critical parameters in many organocatalytic reactions.
Intermediate for Potential Medicinal Chemistry Research Scaffolds (focused on synthesis and design)
The highly functionalized nature of this compound makes it an attractive starting material for the synthesis of novel heterocyclic scaffolds with potential applications in medicinal chemistry. The presence of both an amino and a nitrile group, along with multiple halogen atoms, allows for a wide range of chemical transformations, including cyclization and cross-coupling reactions, to build diverse molecular architectures.
The amino and nitrile groups can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. For example, through condensation with appropriate reagents, this compound could be a precursor to quinazolines, pyridines, or pyrimidines. The halogen atoms provide handles for further diversification through metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to explore the chemical space around a particular scaffold.
Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The synthesis of libraries of compounds based on such scaffolds is a common strategy in drug discovery for target validation. The structural motifs that can be accessed from this compound have the potential to serve as privileged scaffolds.
For instance, the isatin (B1672199) scaffold, a well-known privileged structure, can be functionalized to create a diverse range of biologically active compounds, including anticancer agents. While not a direct precursor, the ortho-amino benzonitrile moiety of this compound can be envisioned as a synthon for the construction of related heterocyclic systems. The ability to introduce various substituents at the bromo and iodo positions via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).
Table 2: Potential Privileged Scaffolds Derivable from this compound
| Scaffold Class | Key Synthetic Transformation | Potential Biological Relevance |
| Quinazolines | Cyclization involving the amino and nitrile groups with a one-carbon source. | Kinase inhibitors, anticancer agents. |
| Benzimidazoles | Reaction of the amino group with a carboxylic acid or its derivative, followed by cyclization. | Antiviral, anticancer, and antihypertensive agents. |
| Indoles | While not a direct route, functional group manipulation and cyclization could lead to indole derivatives. | Serotonin receptor agonists, kinase inhibitors. |
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. As a result, the development of kinase inhibitors is a major focus of modern drug discovery. Many kinase inhibitors are based on heterocyclic scaffolds that can interact with the ATP-binding site of the enzyme.
The structure of this compound makes it a promising precursor for the synthesis of kinase inhibitors. The ortho-amino benzonitrile moiety can be elaborated into various heterocyclic systems known to be effective kinase inhibitor scaffolds, such as quinazolines, pyrimidines, and purines. The halogen atoms provide opportunities to introduce substituents that can occupy different pockets of the kinase active site, thereby modulating the potency and selectivity of the inhibitor.
For example, the synthesis of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines, which have been identified as Lck inhibitors, involves the construction of a fused heterocyclic system. The functionalities present in this compound could be strategically utilized to build similar or novel furo[2,3-d]pyrimidine (B11772683) scaffolds. The bromo and iodo groups would allow for the introduction of the key biaryl moieties through sequential cross-coupling reactions.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Key areas of exploration will include:
Late-Stage Functionalization: Developing methods for the late-stage introduction of the halogen atoms and the amino group onto a simpler benzonitrile (B105546) core. This approach can significantly shorten synthetic routes and allow for the rapid generation of analogues.
Catalytic Cross-Coupling Reactions: Investigating advanced palladium, copper, or nickel-catalyzed cross-coupling reactions to selectively introduce the bromo and iodo substituents. nih.gov The development of novel ligands will be crucial for achieving high regioselectivity and yields.
Green Chemistry Approaches: Employing more environmentally friendly solvents, reducing the use of hazardous reagents, and exploring catalytic systems that can be recycled are paramount. taylorfrancis.comrsc.org The use of enzymatic halogenation, for instance, could offer a highly selective and sustainable alternative to traditional methods. researchgate.net
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Late-Stage Functionalization | Rapid analogue synthesis, shorter routes | Development of regioselective C-H activation methods |
| Advanced Catalysis | High selectivity and yields | Novel ligand design, exploration of different metal catalysts |
| Green Chemistry | Reduced environmental impact, increased safety | Use of biocatalysis, recyclable catalysts, and green solvents |
Exploration of New Reactivities and Transformation Pathways
The diverse array of functional groups on the 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile ring system provides a rich platform for exploring novel chemical transformations. The differential reactivity of the C-Br and C-I bonds, in particular, offers significant opportunities for selective functionalization.
Future research in this area could involve:
Selective Cross-Coupling: Exploiting the reactivity difference between the carbon-iodine and carbon-bromine bonds to perform sequential and selective cross-coupling reactions. This would enable the step-wise introduction of different functionalities at the 3- and 5-positions.
Directed Metalation: Utilizing the amino group to direct ortho-lithiation or other metalation reactions, potentially allowing for functionalization of the carbon atom adjacent to the amino group.
Photoredox Catalysis: Investigating the use of visible-light photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods. researchgate.net
Advanced Computational Studies for Predictive Design
Computational chemistry will be an indispensable tool for guiding the future exploration of this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the molecule's electronic structure, reactivity, and potential applications.
Specific areas for computational investigation include:
Reactivity Prediction: Using computational models to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the design of new reactions. acs.orgnih.gov Machine learning models trained on large datasets of chemical reactions can also be employed to predict regioselectivity. researchgate.netrsc.org
Spectroscopic Characterization: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.
Mechanism Elucidation: Modeling reaction pathways to understand the mechanisms of novel transformations and to optimize reaction conditions.
| Computational Approach | Application | Expected Outcome |
| Density Functional Theory (DFT) | Reactivity prediction, Spectroscopic analysis | Guidance for synthetic strategies, confirmation of molecular structure |
| Machine Learning Models | Regioselectivity prediction | Rapid screening of potential reaction outcomes |
| Reaction Pathway Modeling | Mechanistic elucidation | Optimization of reaction conditions and catalyst design |
Integration with Flow Chemistry and Automated Synthesis
To accelerate the synthesis and screening of derivatives of this compound, the integration of flow chemistry and automated synthesis platforms will be crucial. These technologies offer significant advantages in terms of speed, efficiency, and safety. oxfordglobal.comwhiterose.ac.uk
Future research in this domain will likely focus on:
Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of the target molecule and its analogues. This can lead to improved yields, better heat and mass transfer, and enhanced safety, especially when handling hazardous reagents.
Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading) to identify optimal conditions.
High-Throughput Synthesis and Screening: Combining automated synthesis with high-throughput screening to rapidly generate and evaluate libraries of derivatives for potential biological activity or material properties.
Unexplored Applications in Emerging Fields of Chemical Science
The unique electronic and structural features of this compound suggest its potential for application in a variety of emerging scientific fields. The nitrile group is a key pharmacophore in many approved drugs, and the presence of multiple halogens can enhance biological activity and modulate pharmacokinetic properties. rsc.orgnih.govnih.gov
Potential areas for future application-oriented research include:
Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive compounds. The diverse functional groups allow for the introduction of various pharmacophores, and the halogen atoms can be used to tune the molecule's properties. researchgate.net
Materials Science: As a building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-withdrawing nature of the nitrile and halogen groups can be exploited to create materials with desirable electronic properties. rsc.org
Agrochemicals: The presence of multiple halogens is a common feature in many pesticides and herbicides. This compound could serve as a starting point for the development of new agrochemicals.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-5-bromo-6-fluoro-3-iodobenzonitrile, and how can reaction yields be maximized?
- Methodological Answer : Multi-step halogenation and functionalization are typically required. For example, bromo- and iodo-substituted benzonitriles (e.g., 6-bromo-2-fluoro-3-iodophenylboronic acid in ) are synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Optimization includes using Pd catalysts for cross-coupling reactions and controlling temperature/pH to avoid dehalogenation. Recrystallization with ethanol/water mixtures improves purity (>95% yield, as seen in for similar bromo-fluorobenzonitriles).
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : and NMR to confirm substituent positions (e.g., fluorine integration in for difluorobenzonitriles).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHBrFN in ).
- Elemental Analysis : Ensure C/H/N/Br/F/I ratios align with theoretical values (e.g., ±0.3% deviation in ).
Q. What are the critical storage and handling protocols for halogenated benzonitriles?
- Methodological Answer : Store at 0–6°C in airtight, amber glass containers to prevent photodegradation (). Avoid strong oxidizers (e.g., peroxides) due to risk of exothermic decomposition. Use gloveboxes for air-sensitive intermediates (e.g., boronic acid derivatives in ).
Advanced Research Questions
Q. How can computational tools aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) simulations predict electron-deficient aromatic rings (due to -CN and halogens) favoring oxidative addition with Pd(0). AI-driven platforms (e.g., Reaxys or Pistachio models in ) can suggest viable catalysts (e.g., Pd(PPh)) and solvents (DMSO or THF) for Suzuki-Miyaura couplings. Validate predictions with kinetic studies (e.g., monitoring by HPLC in ).
Q. What strategies resolve contradictions in spectral data for halogenated benzonitrile derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping signals for Br and I substituents) can be addressed via 2D NMR (HSQC/HMBC) or X-ray crystallography ( ). For conflicting reaction yields, replicate experiments under inert atmospheres (Ar/N) and quantify intermediates via LC-MS ().
Q. How does the electronic profile of this compound influence its biological activity in medicinal chemistry?
- Methodological Answer : The electron-withdrawing -CN and halogens enhance electrophilicity, making it a candidate for covalent inhibition. In vitro assays (e.g., kinase inhibition in ) require dose-response curves (IC values) and molecular docking to identify binding pockets. Compare with analogs (e.g., 3-bromo-5-fluorobenzonitrile in ) to isolate halogen-specific effects.
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
